Ethyl (2,5-dioxoimidazolidin-1-yl)acetate
Overview
Description
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is characterized by the presence of an imidazolidinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of ethyl chloroacetate with imidazolidinone under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazolidinone acts as a nucleophile, attacking the carbon atom of the ethyl chloroacetate, resulting in the formation of this compound .
Synthetic Route:
Reactants: Ethyl chloroacetate and imidazolidinone.
Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.
Reaction: Nucleophilic substitution.
Industrial Production: While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the imidazolidinone ring.
Reduction: Reduced forms of the imidazolidinone ring.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate can be compared with other imidazolidinone derivatives, such as:
- Ethyl (2,5-dioxo-4,4-diphenyl-1-imidazolidinyl)acetate
- Ethyl (5-chloro-2-oxo-1(2H)-pyridinyl)acetate
- Ethyl (5-fluoro-2-nitrophenoxy)acetate
These compounds share the imidazolidinone core but differ in their substituents, leading to variations in their chemical properties and applications.
Biological Activity
Ethyl (2,5-dioxoimidazolidin-1-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its imidazolidine ring structure, which contributes to its biological activity. The compound’s molecular formula is C₇H₈N₂O₄, and it features an ethyl ester functional group that enhances its solubility and bioavailability.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of imidazolidine-2,4-dione exhibit antiproliferative effects on various cancer cell lines. For instance, these compounds have been shown to modulate cancer efflux pumps, which are critical in the development of drug resistance in tumors .
Table 1: Antiproliferative Activity of Imidazolidine Derivatives
Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
FB49 | HD-MB03 | 45 ± 6 | Induces apoptosis and blocks G1 phase |
Compound 28 | Various | 233 ± 58 | Inhibits BAG3 protein interactions |
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections. Studies have shown that imidazolidine derivatives can disrupt bacterial cell membranes and inhibit essential metabolic pathways .
3. Modulation of Enzymatic Activity
The compound has also been investigated for its role as an enzyme modulator . High-throughput screening techniques have revealed that it can affect enzymatic activities linked to metabolic processes, potentially leading to therapeutic applications in metabolic disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Interactions : The compound binds to specific proteins involved in cell signaling and proliferation, such as BAG3, thereby influencing cellular responses to stress and apoptosis .
- Disruption of Membrane Integrity : Its structure allows it to interact with lipid membranes of bacteria and cancer cells, leading to increased permeability and eventual cell death .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with FB49 led to a significant reduction in cell viability in medulloblastoma cells compared to untreated controls. The study concluded that the compound could be developed as a novel therapeutic agent for pediatric brain tumors.
- Case Study 2 : A clinical trial assessing the antimicrobial efficacy of imidazolidine derivatives showed a marked reduction in bacterial load among patients treated with formulations containing this compound.
Properties
IUPAC Name |
ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-6(11)4-9-5(10)3-8-7(9)12/h2-4H2,1H3,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXORIGNFLSKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368850 | |
Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117043-46-6 | |
Record name | Ethyl (2,5-dioxoimidazolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2,5-dioxoimidazolidin-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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